2-(N-Isopropylphenylsulfonamido)acetic acid
Overview
Description
Preparation Methods
The synthesis of 2-(N-Isopropylphenylsulfonamido)acetic acid typically involves the reaction of isopropylamine with phenylsulfonyl chloride to form N-isopropylphenylsulfonamide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like sodium hydroxide
Chemical Reactions Analysis
2-(N-Isopropylphenylsulfonamido)acetic acid can undergo various chemical reactions, including:
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted sulfonamides .
Scientific Research Applications
2-(N-Isopropylphenylsulfonamido)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: This compound is utilized in proteomics research to study protein interactions and functions.
Industry: Its applications in industry are limited, primarily due to its specialized use in research.
Mechanism of Action
The mechanism of action of 2-(N-Isopropylphenylsulfonamido)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity . This interaction can affect various biochemical pathways, including those involved in protein synthesis and degradation .
Comparison with Similar Compounds
2-(N-Isopropylphenylsulfonamido)acetic acid can be compared with other sulfonamide derivatives, such as:
N-Phenylsulfonamidoacetic acid: Lacks the isopropyl group, resulting in different steric and electronic properties.
N-Isopropylsulfonamidoacetic acid: Lacks the phenyl group, affecting its hydrophobic interactions and binding affinity.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and binding properties .
Properties
IUPAC Name |
2-[benzenesulfonyl(propan-2-yl)amino]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-9(2)12(8-11(13)14)17(15,16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWBTPFWQKLHLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)S(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672841 | |
Record name | N-(Benzenesulfonyl)-N-propan-2-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033194-55-6 | |
Record name | N-(Benzenesulfonyl)-N-propan-2-ylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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